molecular formula C17H20N4O2 B2560083 1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034440-70-3

1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2560083
CAS No.: 2034440-70-3
M. Wt: 312.373
InChI Key: UUXJKQBDZONBQB-UHFFFAOYSA-N
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Description

1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound that features a bipyridine moiety and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:

    Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the bipyridine-tetrahydropyran intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the bipyridine or tetrahydropyran rings.

    Substitution: The bipyridine unit can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield N-oxides, while reduction could lead to partially or fully reduced bipyridine or tetrahydropyran derivatives.

Scientific Research Applications

1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bipyridine moiety can coordinate with metal ions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups that influence its electronic properties.

    1,10-Phenanthroline: A related compound with a similar structure and applications in coordination chemistry.

Uniqueness

1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of the bipyridine and tetrahydropyran moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(21-15-4-8-23-9-5-15)20-11-13-3-7-19-16(10-13)14-2-1-6-18-12-14/h1-3,6-7,10,12,15H,4-5,8-9,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXJKQBDZONBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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